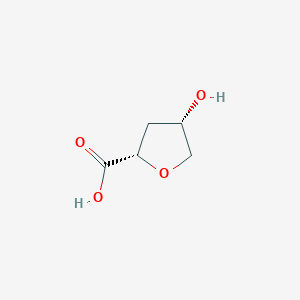
cis-4-Hydroxytetrahydrofuran-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cis-4-Hydroxytetrahydrofuran-2-carboxylic acid: is an organic compound characterized by a tetrahydrofuran ring with a hydroxyl group and a carboxylic acid group in the cis configuration
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cis-4-Hydroxytetrahydrofuran-2-carboxylic acid typically involves the stereoselective reduction of 4-hydroxy-2-tetrahydrofuranone. One common method includes the use of reducing agents such as sodium borohydride (NaBH4) under controlled conditions to ensure the cis configuration is maintained . Another approach involves the catalytic hydrogenation of 4-hydroxy-2-furancarboxylic acid using palladium on carbon (Pd/C) as a catalyst .
Industrial Production Methods
Industrial production of this compound may involve more scalable processes such as continuous flow hydrogenation, which allows for better control over reaction conditions and yields. This method can utilize high-pressure hydrogen gas and a suitable catalyst to achieve the desired product efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
cis-4-Hydroxytetrahydrofuran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form the corresponding chloride.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous solution under acidic conditions.
Reduction: LiAlH4 in anhydrous ether.
Substitution: SOCl2 in the presence of a base like pyridine.
Major Products Formed
Oxidation: 4-oxo-tetrahydrofuran-2-carboxylic acid.
Reduction: cis-4-Hydroxytetrahydrofuran-2-methanol.
Substitution: cis-4-Chlorotetrahydrofuran-2-carboxylic acid.
Applications De Recherche Scientifique
cis-4-Hydroxytetrahydrofuran-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a precursor for biologically active compounds.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism by which cis-4-Hydroxytetrahydrofuran-2-carboxylic acid exerts its effects often involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate access and subsequent catalytic activity . The pathways involved can include inhibition of bacterial cell wall synthesis or interference with viral replication processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
trans-4-Hydroxytetrahydrofuran-2-carboxylic acid: Differing in the spatial arrangement of the hydroxyl and carboxyl groups.
4-Hydroxy-2-furancarboxylic acid: Lacks the tetrahydrofuran ring saturation.
Tetrahydrofuran-2-carboxylic acid: Lacks the hydroxyl group.
Uniqueness
cis-4-Hydroxytetrahydrofuran-2-carboxylic acid is unique due to its specific cis configuration, which can impart distinct stereochemical properties and reactivity compared to its trans isomer and other related compounds. This configuration can influence its binding affinity and specificity in biological systems, making it a valuable compound in stereoselective synthesis and drug design .
Propriétés
Formule moléculaire |
C5H8O4 |
|---|---|
Poids moléculaire |
132.11 g/mol |
Nom IUPAC |
(2S,4S)-4-hydroxyoxolane-2-carboxylic acid |
InChI |
InChI=1S/C5H8O4/c6-3-1-4(5(7)8)9-2-3/h3-4,6H,1-2H2,(H,7,8)/t3-,4-/m0/s1 |
Clé InChI |
KTEPYJGLVNSCFD-IMJSIDKUSA-N |
SMILES isomérique |
C1[C@@H](CO[C@@H]1C(=O)O)O |
SMILES canonique |
C1C(COC1C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Phenyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-2-ium chloride](/img/structure/B12843020.png)

![(Z)-7-[(2R)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B12843036.png)
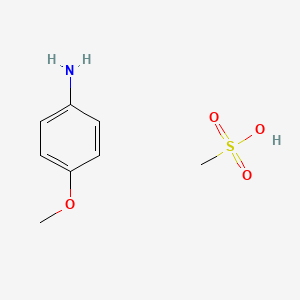
![7-Benzyl-4a,5,6,7,8,8a-hexahydro-3H-pyrido[3,4-d]pyrimidin-4-one HCl](/img/structure/B12843046.png)
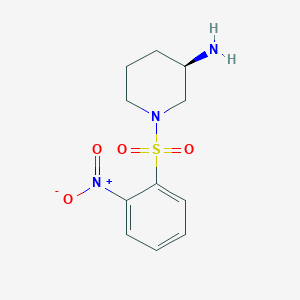

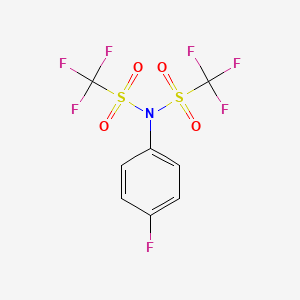

![2-((2,4-Dichlorophenethyl)amino)-2-oxoethyl 9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxylate](/img/structure/B12843060.png)
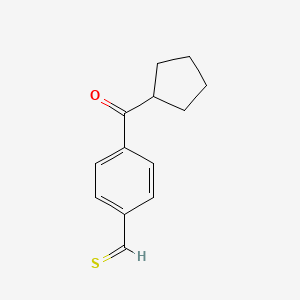

![N-Cyclopropyl-2-[[6-Ethyl-2-(4-Fluorophenyl)-4-Quinazolinyl]Thio]-Acetamide](/img/structure/B12843081.png)
![1-(4-Fluorobenzyl)-N-(piperidin-4-yl)-1H-benzo[d]imidazol-2-amine dihydrochloride](/img/structure/B12843089.png)
